molecular formula C12H17N3O4 B2863826 n2,n2-Dimethyl-6,7-dihydro-5h-cyclopenta[b]pyridine-2,4-diamine oxalate CAS No. 468713-07-7

n2,n2-Dimethyl-6,7-dihydro-5h-cyclopenta[b]pyridine-2,4-diamine oxalate

Cat. No.: B2863826
CAS No.: 468713-07-7
M. Wt: 267.285
InChI Key: MOXBOZJXCCYAIP-UHFFFAOYSA-N
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Description

n2,n2-Dimethyl-6,7-dihydro-5h-cyclopenta[b]pyridine-2,4-diamine oxalate is a chemical compound with the CAS number 468713-07-7 . This compound is a salt formed by the combination of N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine and oxalic acid. It has a molecular weight of 267.28 g/mol .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines .

Scientific Research Applications

n2,n2-Dimethyl-6,7-dihydro-5h-cyclopenta[b]pyridine-2,4-diamine oxalate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Properties

IUPAC Name

2-N,2-N-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-2,4-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.C2H2O4/c1-13(2)10-6-8(11)7-4-3-5-9(7)12-10;3-1(4)2(5)6/h6H,3-5H2,1-2H3,(H2,11,12);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXBOZJXCCYAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(CCC2)C(=C1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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